2,3-Diaminopyridin-4-ol
CAS No.:
Cat. No.: VC20283108
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O |
|---|---|
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2,3-diamino-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |
| Standard InChI Key | KSJXLSHOMFDGPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C(C1=O)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Synonyms
2,3-Diaminopyridin-4-ol is represented by the molecular formula C₅H₇N₃O and is alternatively named 2,3-diamino-1H-pyridin-4-one (IUPAC name) . Synonyms include 1201681-65-3, SCHEMBL419163, and AKOS006347567, as cataloged in PubChem .
Structural Descriptors
The compound’s planar pyridine core facilitates hydrogen bonding and π-π interactions, critical for its reactivity. Key identifiers include:
| Identifier | Value |
|---|---|
| SMILES | C1=CNC(=C(C1=O)N)N |
| InChI | InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |
| InChIKey | KSJXLSHOMFDGPV-UHFFFAOYSA-N |
| CAS Registry Number | 1201681-65-3 |
The hydroxyl group at position 4 enhances solubility in polar solvents, while the amino groups enable condensation reactions with aldehydes and ketones .
Synthesis and Reaction Pathways
Synthesis from 2-Aminopyridine
A multi-step synthesis of 2,3-diaminopyridin-4-ol derivatives was reported by Oluwafemi et al. (2023) :
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Bromination: 2-Aminopyridine undergoes bromination with Br₂ in acetic acid, yielding 2-amino-5-bromopyridine as the major product.
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Nitration: Treatment with HNO₂/H₂SO₄ introduces a nitro group at position 3, forming 2-amino-5-bromo-3-nitropyridine.
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Reduction: Catalytic hydrogenation (Fe/HCl) reduces the nitro group to an amino group, producing 2,3-diamino-5-bromopyridine .
Condensation Reactions
Reaction of 2,3-diaminopyridin-4-ol with substituted benzaldehydes in nitrobenzene at 170°C yields 2-phenyl-4-azabenzimidazoles, which exhibit anti-plasmodial activity . For example:
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Reaction with 2-hydroxy-5-nitrosalicylaldehyde produces 2-(2-hydroxy-5-nitrophenyl)-4-azabenzimidazole in 78% yield .
Table 1: Key Reaction Conditions and Yields
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| 2,3-Diaminopyridin-4-ol + 2-hydroxy-5-nitrosalicylaldehyde | 4-azabenzimidazole derivative | 170°C, nitrobenzene | 78% |
| 2,3-Diamino-5-bromopyridine + benzaldehyde | (Phenylimino)pyridine analogue | Acetic acid, methanol | 65–88% |
Physicochemical Properties
Spectroscopic Characterization
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NMR: ¹H NMR (DMSO-d₆) signals include δ 14.14 (s, NH) and δ 9.18 (d, J = 8.0 Hz, aromatic H) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 125.13 [M+H]⁺ .
Applications in Medicinal Chemistry
Anti-Plasmodial Agents
4-Azabenzimidazoles derived from 2,3-diaminopyridin-4-ol demonstrate inhibitory activity against Plasmodium falciparum, with IC₅₀ values comparable to chloroquine . The brominated analog 2,3-diamino-5-bromopyridine enhances bioactivity by facilitating halogen-bonding interactions with parasitic enzymes .
Future Directions
Further research should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies.
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Synthetic Optimization: Developing greener solvents to replace nitrobenzene.
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Therapeutic Expansion: Screening against viral and bacterial targets.
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